molecular formula C21H16ClN3O3S B2990329 4-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898438-78-3

4-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No. B2990329
CAS RN: 898438-78-3
M. Wt: 425.89
InChI Key: SREADVVABOFKLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, also known as AG-014699, is a small molecule inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in repairing damaged DNA, and AG-014699 has been shown to selectively inhibit PARP in cancer cells, leading to DNA damage and cell death.

Scientific Research Applications

Anticancer Potential

This compound has been incorporated into the synthesis of novel derivatives with significant anticancer activity. Research has demonstrated that certain derivatives, including those related to the quinazolinone scaffold, exhibit remarkable activity against various human tumor cell lines, such as lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer, indicating its potential as a basis for developing new anticancer agents (J. Sławiński et al., 2012).

Antimicrobial and Anti-HIV Activity

Synthesis of quinazoline derivatives has explored the antimicrobial and anti-HIV potential of these compounds. Some synthesized compounds showed excellent diuretic, antihypertensive, and anti-diabetic activities in addition to significant antimicrobial effects. These findings highlight the compound's role in the search for new therapeutic agents (M. Rahman et al., 2014). Moreover, specific derivatives have been evaluated for their anti-HIV activities, presenting moderate activity against HIV, which opens avenues for further investigations in this field (E. Pomarnacka & A. Kornicka, 2001).

Synthesis of Hybrid Molecules

Research has also focused on synthesizing hybrid molecules combining the quinazolinone structure with other pharmacologically active moieties. This approach aims to create compounds with enhanced biological activities, such as improved diuretic and antihypertensive effects, by exploiting the synergistic effects of different pharmacophores (M. Rahman et al., 2014).

properties

IUPAC Name

4-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S/c1-14-23-20-5-3-2-4-19(20)21(26)25(14)17-10-8-16(9-11-17)24-29(27,28)18-12-6-15(22)7-13-18/h2-13,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREADVVABOFKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

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